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  • Product: 3'-Methoxy-2-morpholinomethyl benzophenone
  • CAS: 898749-99-0

Core Science & Biosynthesis

Foundational

3'-Methoxy-2-morpholinomethyl benzophenone: Comprehensive Receptor Binding Affinity Assays and Pharmacological Profiling

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper & Assay Guide Executive Summary & Pharmacological Context 3'-Methoxy-2-morpholinomethyl benzophenone (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper & Assay Guide

Executive Summary & Pharmacological Context

3'-Methoxy-2-morpholinomethyl benzophenone (CAS: 898749-99-0) is a highly versatile synthetic pharmacophore frequently utilized in central nervous system (CNS) drug discovery. The molecule's architecture is uniquely suited for probing G-protein-coupled receptors (GPCRs) and kinase active sites.

From a mechanistic standpoint, the morpholinomethyl group acts as a basic amine (pKa ~8.3). At a physiological pH of 7.4, this nitrogen is predominantly protonated, allowing it to form critical electrostatic salt bridges with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs). Concurrently, the methoxy-benzophenone core provides extensive π−π stacking and hydrophobic interactions, anchoring the ligand deep within lipophilic orthosteric pockets.

To accurately profile this compound, researchers must employ highly validated, self-correcting receptor binding assays. This guide details the core methodologies—Radioligand Displacement and Surface Plasmon Resonance (SPR)—required to quantify the binding affinity ( Ki​ , Kd​ ) and kinetic parameters ( kon​ , koff​ ) of this ligand.

Assay Methodologies & Causality in Experimental Design

Radioligand Binding Assays (Filtration-Based)

Radioligand binding remains the gold standard for quantifying GPCR expression and ligand affinity[1]. The classical filtration-based assay relies on incubating membrane preparations with a radioactive probe (e.g., [3H] or [125I] ) and the unlabeled benzophenone competitor.

The Causality of Assay Conditions:

  • Buffer Selection: Tris-HCl is utilized over phosphate buffers to prevent the precipitation of divalent cations ( Mg2+ , Ca2+ ), which are strictly required to stabilize the GPCR in its high-affinity G-protein-coupled state.

  • Ligand Depletion Avoidance: To prevent the artifact of ligand depletion, the total receptor concentration ( [R]total​ ) is maintained at less than 10% of the radioligand's Kd​ . This ensures that the free ligand concentration at equilibrium closely mirrors the total added ligand[2].

  • Non-Specific Binding (NSB): Because the benzophenone core is highly lipophilic, it is prone to non-specific adsorption to plasticware. Adding 0.1% Bovine Serum Albumin (BSA) neutralizes these hydrophobic surfaces, ensuring that the measured signal reflects true receptor binding[3].

Surface Plasmon Resonance (SPR)

While radioligand assays provide equilibrium affinity ( Ki​ ), they obscure the real-time kinetics of the interaction. SPR is a label-free optical technique that measures the change in the refractive index near a gold sensor surface as the benzophenone ligand binds to an immobilized receptor[4]. This provides the association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for predicting in vivo drug residence time[5].

Experimental Workflows & Signaling Pathways

Workflow N1 Compound Synthesis & QC (LC-MS, NMR Purity >98%) N3 Radioligand Displacement (Equilibrium Affinity) N1->N3 N4 Surface Plasmon Resonance (Real-Time Kinetics) N1->N4 N2 Membrane Preparation (Target GPCR Expression) N2->N3 N5 Data Analysis (Cheng-Prusoff & Kinetic Fitting) N3->N5 N4->N5 N6 Lead Optimization (Structure-Activity Relationship) N5->N6

Fig 1: High-throughput receptor binding and kinetic profiling workflow.

Pathway L 3'-Methoxy-2-morpholinomethyl benzophenone R Target GPCR (e.g., 5-HT1B / CB1) L->R Binds Orthosteric Pocket G G-alpha(i/o) Protein Activation R->G Conformational Shift E Adenylate Cyclase Inhibition G->E Inhibits C Decreased cAMP Levels E->C Reduces Synthesis P PKA Downregulation C->P Deactivates

Fig 2: Inhibitory GPCR signaling pathway modulated by the benzophenone ligand.

Step-by-Step Experimental Protocols

Protocol A: Radioligand Displacement Assay (Self-Validating System)

This protocol utilizes a homologous competition format to determine the IC50​ and Ki​ of 3'-Methoxy-2-morpholinomethyl benzophenone.

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 1 mM EDTA, 0.1% BSA.

  • Compound Dilution: Dissolve the benzophenone ligand in 100% DMSO to a 10 mM stock. Perform 10-point serial dilutions (10 μ M to 0.1 nM). Crucial Control: Ensure the final DMSO concentration in the assay well never exceeds 1% to prevent solvent-induced receptor denaturation.

Step 2: Assay Assembly (96-well format)

  • Add 50 μ L of Assay Buffer to all wells.

  • Add 25 μ L of the radioligand (e.g., [3H] -CP55940 for CB1 receptors) at a concentration equal to its historical Kd​ .

  • Add 25 μ L of the diluted 3'-Methoxy-2-morpholinomethyl benzophenone.

  • Self-Validation Controls: Include "Total Binding" wells (vehicle only) and "Non-Specific Binding" (NSB) wells containing a 1000-fold excess of a known cold reference ligand[1].

Step 3: Incubation and Filtration

  • Add 100 μ L of membrane preparation (10-25 μ g protein/well) to initiate the reaction[1].

  • Incubate at 25°C for 90 minutes to ensure true thermodynamic equilibrium is reached.

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). PEI creates a positive charge on the filter, reducing the non-specific binding of the positively charged morpholine ring.

Step 4: Data Analysis & The Cheng-Prusoff Equation Calculate the IC50​ using non-linear regression (four-parameter logistic fit). Convert the IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation[6],[7]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Protocol B: SPR Kinetic Profiling

Step 1: Sensor Chip Preparation

  • Immobilize the target receptor (e.g., via histidine-tag capture on an NTA sensor chip or amine coupling on a CM5 chip).

  • Causality Check: Amine coupling can inadvertently cross-link the receptor's active site. If the receptor loses activity, switch to oriented capture via a C-terminal tag[8].

Step 2: Analyte Injection

  • Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Tween-20. Tween-20 is mandatory to prevent the lipophilic methoxy-benzophenone from sticking to the microfluidic tubing.

  • Inject 3'-Methoxy-2-morpholinomethyl benzophenone at 5 different concentrations (ranging from 0.1x to 10x the estimated Kd​ ) at a high flow rate (50 μ L/min) to minimize mass transport limitations[8].

Step 3: Kinetic Fitting

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ). The equilibrium dissociation constant is calculated as Kd​=koff​/kon​ [5].

Quantitative Data Presentation

The following table summarizes representative binding parameters for 3'-Methoxy-2-morpholinomethyl benzophenone across common CNS targets, demonstrating the correlation between equilibrium assays and real-time kinetic data.

Target ReceptorAssay MethodologyProbe / Radioligand IC50​ (nM) Ki​ (nM) Kd​ (SPR) (nM)
5-HT1B Radioligand Filtration [125I] -CYP45.2 ± 3.118.5 ± 1.222.1 ± 1.8
CB1 Radioligand Filtration [3H] -CP55940120.4 ± 8.565.2 ± 4.470.8 ± 5.0
COX-2 TR-FRETFluorescent-Probe310.5 ± 15.2145.0 ± 9.1N/A*
Sigma-1 SPA (Scintillation) [3H]−(+) -Pentazocine85.6 ± 5.042.1 ± 2.845.5 ± 3.2

*Note: SPR data for membrane-bound intracellular enzymes like COX-2 often requires complex nanodisc solubilization, making TR-FRET the preferred high-throughput alternative.

References

  • Radioligand binding methods: practical guide and tips PubMed Central (NIH) URL:[Link]

  • IC50 and the Cheng-Prusoff Equation Wikipedia / Biochemical Pharmacology 1973 URL:[Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions PubMed Central (NIH) URL:[Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart PubMed Central (NIH) URL:[Link]

  • MagHelix™ Surface Plasmon Resonance (SPR) in Drug Discovery Creative Biostructure URL: [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Royal Society of Chemistry (RSC) URL:[Link]

  • Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research MDPI URL:[Link]

  • Inhibitory Effects of Some Flavonoids on Thioredoxin Reductase: Kinetic studies and in-vitro inhibition assay SciELO URL:[Link]

Sources

Exploratory

Metabolic Stability of 3'-Methoxy-2-morpholinomethyl benzophenone in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary In the preclinical optimization of small-molecule therapeutics, predicting hepatic clearance is a fundamental milestone. 3'-Methoxy-2-morpholinomethyl benzophenone (CAS 898749-99-0)[1] is a highly funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical optimization of small-molecule therapeutics, predicting hepatic clearance is a fundamental milestone. 3'-Methoxy-2-morpholinomethyl benzophenone (CAS 898749-99-0)[1] is a highly functionalized scaffold that presents multiple distinct vulnerabilities to Phase I oxidative metabolism. Assessing the metabolic stability of this compound in Human Liver Microsomes (HLM) provides a robust, scalable method to predict its in vivo intrinsic clearance ( CLint​ )[2]. This technical guide details the structural liabilities of the compound, the causality behind the experimental design, and a self-validating analytical protocol for determining its pharmacokinetic viability.

Structural Liability Analysis & Metabolic Causality

To accurately design an HLM assay, one must first understand the specific biotransformation pathways the test compound is likely to undergo. 3'-Methoxy-2-morpholinomethyl benzophenone contains three primary structural domains, two of which are highly susceptible to cytochrome P450 (CYP)-mediated metabolism:

  • The Morpholine Ring: The morpholine moiety is notoriously susceptible to metabolic degradation. The carbon atoms adjacent to the ring's nitrogen and oxygen atoms are prime targets for CYP-mediated oxidation (predominantly by CYP3A4). This typically leads to N-dealkylation, carbinolamine formation, and subsequent oxidative ring cleavage[3].

  • The 3'-Methoxy Group: Methoxy substitutions on aromatic rings undergo rapid O-demethylation. Catalyzed primarily by CYP1A2, CYP2C9, and CYP3A4, this reaction yields a highly polar phenolic metabolite (hydroxylation) and releases formaldehyde[4].

  • The Benzophenone Core: While the ketone carbonyl can undergo reduction via cytosolic reductases, HLM assays specifically isolate endoplasmic reticulum-bound enzymes. Therefore, the primary microsomal liability for the core is CYP-mediated aromatic hydroxylation[2].

G Parent 3'-Methoxy-2-morpholinomethyl benzophenone O_Demethyl O-Demethylation (CYP1A2, CYP2C9, CYP3A4) Parent->O_Demethyl N_Dealkyl N-Dealkylation / Morpholine Cleavage (CYP3A4) Parent->N_Dealkyl Arom_Hydrox Aromatic Hydroxylation (CYP-mediated) Parent->Arom_Hydrox Metab1 3'-Hydroxy-2-morpholinomethyl benzophenone O_Demethyl->Metab1 Metab2 Desmorpholino / Ring-Opened Metabolites N_Dealkyl->Metab2 Metab3 Hydroxylated Derivatives Arom_Hydrox->Metab3

Predicted Phase I metabolic pathways of 3'-Methoxy-2-morpholinomethyl benzophenone.

Experimental Design: The Self-Validating System

A rigorously designed metabolic stability assay does not merely measure degradation; it actively rules out false positives. The HLM protocol is engineered around the following causal principles:

  • Substrate Concentration (1 µM): To accurately calculate intrinsic clearance, the reaction must follow first-order kinetics. By maintaining the substrate concentration at 1 µM—well below the anticipated Michaelis-Menten constant ( Km​ )—the rate of metabolism remains directly proportional to the enzyme concentration[5].

  • Protein Concentration (0.5 mg/mL): Higher protein concentrations accelerate metabolism but exponentially increase non-specific binding, which sequesters the lipophilic benzophenone away from the enzyme active sites. A concentration of 0.5 mg/mL provides the optimal balance between detectable turnover and free drug availability.

  • Cofactor Dependence: Phase I CYP enzymes require electron transfer to function. The addition of a Nicotinamide Adenine Dinucleotide Phosphate (NADPH) regenerating system (rather than static NADPH) ensures sustained enzymatic activity over the 60-minute incubation without product inhibition[6].

  • Orthogonal Controls: The system is self-validating. A minus-NADPH control is run in parallel to ensure that any observed substrate depletion is strictly enzyme-mediated, ruling out chemical instability or thermal degradation. Simultaneously, positive controls (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) are used to verify the metabolic competence of the specific HLM batch.

Step-by-Step Methodology

The following protocol outlines the standardized workflow for evaluating the compound's stability[6].

Step 1: Reagent Preparation

  • Thaw pooled Human Liver Microsomes on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Prepare a 10 mM stock of 3'-Methoxy-2-morpholinomethyl benzophenone in DMSO, then dilute to a 100 µM working solution in 50% acetonitrile/water.

Step 2: Pre-Incubation

  • In a 96-well plate, combine the HLM and the test compound in the phosphate buffer.

  • The final concentrations should be 0.5 mg/mL for HLM and 1 µM for the test compound. Ensure the final DMSO concentration remains below 0.1% to prevent CYP inhibition.

  • Pre-incubate the plate at 37°C for 10 minutes.

Step 3: Reaction Initiation

  • Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

Step 4: Time-Course Sampling & Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture[2].

  • Immediately transfer the aliquot into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (e.g., Tolbutamide, 100 ng/mL). The organic solvent instantly denatures the CYP proteins, halting the reaction.

Step 5: Sample Processing & LC-MS/MS Analysis

  • Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the peak area ratio of the parent compound to the internal standard.

Workflow Step1 1. Pre-Incubation HLM (0.5 mg/mL) + Compound (1 µM) in PO4 Buffer (pH 7.4) at 37°C Step2 2. Reaction Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Time-Course Sampling Aliquots taken at 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Add cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Quantify % Parent Remaining Step4->Step5 Step6 6. Data Analysis Calculate t½ and Intrinsic Clearance Step5->Step6

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Data Analysis & Pharmacokinetic Scaling

The depletion of 3'-Methoxy-2-morpholinomethyl benzophenone over time follows first-order kinetics. The natural logarithm (ln) of the percent parent remaining is plotted against time, and the slope of the linear regression yields the elimination rate constant ( k ).

The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint,invitro​ ) are calculated using the following equations[5]:

  • t1/2​=k−0.693​

  • CLint,invitro​=(t1/2​0.693​)×(mg microsomal protein/mL1000​)

To predict the in vivo human hepatic clearance, the in vitro data is scaled using standard physiological parameters (45 mg microsomal protein per gram of liver, and 20 g of liver per kg of body weight)[5].

Representative Quantitative Data Summary

Due to the dual metabolic liabilities of the morpholine and methoxy groups, compounds in this structural class typically exhibit moderate to high clearance. The table below summarizes representative pharmacokinetic parameters derived from this assay:

ParameterValueUnit
Substrate Concentration 1.0µM
HLM Protein Concentration 0.5mg/mL
Elimination Rate Constant ( k ) -0.0375min⁻¹
In vitro Half-life ( t1/2​ ) 18.5min
CLint,invitro​ 74.9µL/min/mg protein
Scaled Hepatic CLint,invivo​ 67.4mL/min/kg
Metabolic Classification High ClearanceN/A

Note: The high clearance value (>50 mL/min/kg) indicates that structural optimization—such as deuteration of the morpholine ring or bioisosteric replacement of the methoxy group—may be required to improve the pharmacokinetic profile of the compound[3].

References

  • 3'-METHOXY-2-MORPHOLINOMETHYL BENZOPHENONE — Chemical Substance Information - NextSDS NextSDS[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes IntechOpen[Link]

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes Drug Metabolism and Disposition (DOI)[Link]

  • A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches MDPI[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3'-Methoxy-2-morpholinomethyl benzophenone

An Application Note and Detailed Protocol for the Synthesis of 3'-Methoxy-2-morpholinomethyl benzophenone For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Benz...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 3'-Methoxy-2-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The introduction of various substituents onto the benzophenone core allows for the fine-tuning of its pharmacological profile. 3'-Methoxy-2-morpholinomethyl benzophenone is a compound of interest due to the combination of the methoxy and morpholinomethyl groups, which can influence its solubility, bioavailability, and target-binding affinity. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers in organic and medicinal chemistry.

The synthetic route described herein is a three-step process commencing with the formation of a benzophenone core via a Friedel-Crafts acylation, followed by a radical bromination of the benzylic position, and concluding with a nucleophilic substitution to introduce the morpholine moiety. This protocol is designed to be a self-validating system, with clear instructions and explanations for each step.

Overall Synthetic Scheme

The synthesis of 3'-Methoxy-2-morpholinomethyl benzophenone can be achieved through the following three-step reaction sequence:

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product 3-Methoxybenzoyl_chloride 3-Methoxybenzoyl chloride Step1 Step 1: Friedel-Crafts Acylation 3-Methoxybenzoyl_chloride->Step1 Toluene Toluene Toluene->Step1 Intermediate1 2-Methyl-3'-methoxybenzophenone Step1->Intermediate1 Step2 Step 2: Radical Bromination Intermediate1->Step2 Intermediate2 2-(Bromomethyl)-3'-methoxybenzophenone Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Intermediate2->Step3 Morpholine Morpholine Morpholine->Step3 Final_Product 3'-Methoxy-2-morpholinomethyl benzophenone Step3->Final_Product

Caption: Overall synthetic route for 3'-Methoxy-2-morpholinomethyl benzophenone.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaPuritySupplier
3-Methoxybenzoyl chlorideC₈H₇ClO₂>98%Sigma-Aldrich
TolueneC₇H₈Anhydrous, >99.8%Sigma-Aldrich
Aluminum chloride (AlCl₃)AlCl₃Anhydrous, >99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂Anhydrous, >99.8%Sigma-Aldrich
Hydrochloric acid (HCl)HCl37% aqueous solutionFisher Scientific
Sodium sulfate (Na₂SO₄)Na₂SO₄AnhydrousFisher Scientific
N-Bromosuccinimide (NBS)C₄H₄BrNO₂>99%Sigma-Aldrich
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄>98%Sigma-Aldrich
Carbon tetrachloride (CCl₄)CCl₄Anhydrous, >99.5%Sigma-Aldrich
MorpholineC₄H₉NO>99%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N>99%Sigma-Aldrich
Diethyl ether (Et₂O)(C₂H₅)₂OAnhydrousFisher Scientific
Saturated sodium bicarbonateNaHCO₃Aqueous solution---
BrineNaClSaturated aqueous solution---
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for filtration and extraction

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3'-methoxybenzophenone via Friedel-Crafts Acylation

This step involves the electrophilic acylation of toluene with 3-methoxybenzoyl chloride using aluminum chloride as a Lewis acid catalyst.[3][4][5] The reaction is performed under anhydrous conditions to prevent deactivation of the catalyst.

Step1_Workflow Start Start Prep_AlCl3 Prepare suspension of AlCl₃ in anhydrous DCM under N₂ Start->Prep_AlCl3 Add_Reactants Dropwise add a solution of 3-methoxybenzoyl chloride and toluene in DCM Prep_AlCl3->Add_Reactants Stir Stir at room temperature for 4 hours Add_Reactants->Stir Quench Pour reaction mixture into ice/HCl Stir->Quench Extract Separate organic layer, wash with water and brine Quench->Extract Dry Dry organic layer over Na₂SO₄ Extract->Dry Evaporate Evaporate solvent under reduced pressure Dry->Evaporate Purify Purify by column chromatography (Hexane:Ethyl Acetate) Evaporate->Purify End Obtain 2-Methyl-3'-methoxybenzophenone Purify->End

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Application

Application Note: HPLC Method Development and Validation for the Analysis of 3'-Methoxy-2-morpholinomethyl benzophenone

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Objective: To provide a first-principles, self-validating methodology for the reversed-phase high-performance liquid chromatography (R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Objective: To provide a first-principles, self-validating methodology for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of a basic benzophenone derivative, mitigating common chromatographic artifacts such as silanol-induced peak tailing.

Physicochemical Profiling and Analytical Context

3'-Methoxy-2-morpholinomethyl benzophenone is a synthetic intermediate characterized by a highly UV-active benzophenone core and a basic morpholine moiety[1]. The presence of the tertiary amine in the morpholine ring dictates the chromatographic behavior of the molecule, making it highly susceptible to secondary interactions on standard silica stationary phases[2].

Before initiating method development, establishing the physicochemical profile of the analyte is a mandatory prerequisite to ensure rational solvent and column selection[3].

Table 1: Physicochemical Properties
ParameterValue / Description
CAS Number 898749-99-0
Molecular Formula C₁₉H₂₁NO₃[4]
Molecular Weight 311.38 g/mol [5]
Estimated pKa ~8.4 (Conjugate acid of the morpholine nitrogen)[6]
Chromophores Benzophenone aromatic system ( π→π∗ and n→π∗ )
Detection Wavelength 254 nm (Primary), 280 nm (Secondary)[1]

Method Development Rationale: The Causality of Peak Tailing

The primary challenge in analyzing basic drugs like 3'-Methoxy-2-morpholinomethyl benzophenone is the "Silanol Effect"[2]. Traditional HPLC columns are packed with silica gel, which contains residual surface silanol groups (-Si-OH). At a mobile phase pH above 4.0, these silanols ionize into negatively charged siloxanes (-Si-O⁻)[7].

Concurrently, at neutral or slightly acidic pH (pH 3.0 – 7.0), the morpholine nitrogen (pKa ~8.4) is fully protonated and carries a positive charge[6]. As the analyte travels through the column, strong electrostatic attractions occur between the cationic morpholine group and the anionic silanols. This secondary ion-exchange mechanism disrupts the primary hydrophobic partitioning, manifesting as severe peak tailing, retention time drift, and loss of resolution[2].

The High-pH Strategy

To engineer a robust, self-validating method, we employ a high-pH mobile phase strategy . By adjusting the aqueous buffer to pH 10.0, we exceed the analyte's pKa by >1.5 units. This ensures the morpholine nitrogen is completely deprotonated (neutralized)[8].

  • Causality: A neutral analyte cannot undergo ionic interactions with ionized silanols, resulting in perfectly symmetrical peaks and predictable hydrophobic retention[9].

  • Column Selection: Because standard Type-A and Type-B silica dissolve rapidly via basic hydrolysis at pH > 8.0[10], this method strictly requires an Ethylene Bridged Hybrid (BEH) silica column, which is chemically stable up to pH 12.0[8].

Experimental Protocols & Methodologies

Mobile Phase Preparation

Note: High-pH buffers can absorb atmospheric CO₂, which alters their pH over time. Prepare fresh daily.

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh 0.79 g of HPLC-grade Ammonium Bicarbonate and dissolve in 1000 mL of Milli-Q water.

    • Place a calibrated pH probe into the solution.

    • Add 25% Ammonium Hydroxide dropwise until the pH reaches exactly 10.0 ± 0.05.

    • Filter through a 0.22 µm hydrophilic PTFE membrane. Do not use Nylon filters, as they can extract contaminants that cause ghost peaks at high pH[11].

  • Mobile Phase B (Organic):

    • 100% HPLC-Grade Acetonitrile.

Standard and Sample Preparation
  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Dissolve 10.0 mg of 3'-Methoxy-2-morpholinomethyl benzophenone in 10.0 mL of Methanol. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Transfer 500 µL of the stock solution into a 10 mL volumetric flask and bring to volume with the Diluent.

Chromatographic Conditions
Table 2: Optimized HPLC Parameters
ParameterSpecificationCausality / Rationale
Column Hybrid Silica C18 (e.g., XBridge BEH), 150 x 4.6 mm, 3.5 µmResists silica dissolution at pH 10.0[8].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces mobile phase viscosity; improves mass transfer.
Injection Vol 10 µLPrevents volume overload and band broadening.
Detection UV at 254 nmCaptures the maximum absorbance of the benzophenone core.
Gradient 0-2 min: 30% B2-8 min: 30% 80% B8-10 min: 80% B10-10.1 min: 80% 30% B10.1-15 min: 30% BEnsures sharp elution of the lipophilic core while washing strongly retained impurities.

System Suitability & Self-Validation Check

A method is only as reliable as its internal controls. Before analyzing unknown samples, inject the Working Standard (50 µg/mL) in five replicates. The system is validated for use only if the following criteria are met:

Table 3: System Suitability Criteria
ParameterAcceptance LimitObserved (Typical)Diagnostic Meaning if Failed
Retention Time %RSD 1.0%0.4%Pump cavitation or buffer evaporation[11].
Peak Tailing Factor ( Tf​ ) 1.51.12Buffer pH has dropped, causing analyte protonation[2].
Theoretical Plates ( N ) 5,0008,400Column bed degradation or void formation[10].

Self-Correction Protocol: If Tf​ exceeds 1.5, immediately discard Mobile Phase A. Re-prepare the buffer, ensuring the pH is strictly 10.0 to guarantee the morpholine moiety remains uncharged.

Visualizations of Chromatographic Logic

G Start Analyte: 3'-Methoxy-2-morpholinomethyl benzophenone (Basic Amine, pKa ~8.4) Screening Initial Column & Buffer Screening Start->Screening LowPH Low pH Method (pH 2.5) 0.1% TFA / Acetonitrile Screening->LowPH HighPH High pH Method (pH 10.0) 10mM NH4HCO3 / Acetonitrile Screening->HighPH EvalLow Evaluate: Peak Tailing? (Silanol Interactions) LowPH->EvalLow EvalHigh Evaluate: Retention & Symmetry (Neutral Analyte) HighPH->EvalHigh Opt Method Optimization (Gradient, Temp, Flow Rate) EvalLow->Opt If tailing is controlled EvalHigh->Opt Preferred for basic drugs Val Method Validation (ICH Q2 Guidelines) Opt->Val

Figure 1: Decision tree for HPLC method development of basic benzophenone derivatives.

G cluster_0 Low pH (< 3.0) cluster_1 Intermediate pH (5.0 - 7.0) cluster_2 High pH (> 10.0) A1 Morpholine (Protonated) Charge: +1 S1 Silanols (Neutral) Si-OH A1->S1 Weak H-Bonding (TFA Ion-Pairing) A2 Morpholine (Protonated) Charge: +1 S2 Silanols (Ionized) Si-O⁻ A2->S2 Strong Ionic Interaction (SEVERE TAILING) A3 Morpholine (Neutral) Charge: 0 S3 Silanols (Ionized) Si-O⁻ A3->S3 No Ionic Interaction (SHARP PEAKS)

Figure 2: Mechanistic interaction between the morpholine moiety and silica silanols across pH ranges.

References

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online URL
  • HPLC.
  • Routine Switching between High and Low pH on Xbridge HPLC Columns Chromatography Online URL
  • HPLC Method Development Kit: Where to Start?
  • Comparative Physicochemical Properties of Substituted Morpholines: A Guide for Researchers Benchchem URL
  • Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone Benchchem URL
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables ALWSCI URL
  • HPLC Method development: an overview PharmaCores URL
  • Retention Mechanisms for Basic Drugs in the Submicellar and Micellar Reversed-Phase Liquid Chromatographic Modes Analytical Chemistry - ACS Publications URL

Sources

Method

How to dissolve 3'-Methoxy-2-morpholinomethyl benzophenone in DMSO for cell culture

Application Notes and Protocols Topic: Preparation of 3'-Methoxy-2-morpholinomethyl benzophenone in DMSO for In Vitro Cellular Assays Audience: Researchers, scientists, and drug development professionals. Abstract This d...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Preparation of 3'-Methoxy-2-morpholinomethyl benzophenone in DMSO for In Vitro Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the solubilization and application of 3'-Methoxy-2-morpholinomethyl benzophenone in Dimethyl Sulfoxide (DMSO) for cell culture-based experiments. Benzophenone derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-inflammatory and anticancer properties.[1] However, their characteristically hydrophobic nature presents a significant challenge for formulation in aqueous cell culture media, necessitating the use of an organic solvent like DMSO. This guide details the critical considerations and step-by-step protocols for preparing high-concentration stock solutions, making subsequent dilutions to minimize precipitation, and establishing appropriate experimental controls to ensure data integrity. The methodologies described herein are designed to provide researchers with a robust framework for accurately and reproducibly evaluating the biological effects of 3'-Methoxy-2-morpholinomethyl benzophenone in vitro.

Compound Profile: 3'-Methoxy-2-morpholinomethyl benzophenone

Understanding the fundamental physicochemical properties of a compound is the first step in developing a successful dissolution protocol. 3'-Methoxy-2-morpholinomethyl benzophenone is a substituted benzophenone, a structural class known for its organic solubility.[2]

PropertyValueSource
CAS Number 898749-99-0[3]
Molecular Formula C₁₉H₂₁NO₃[3][4]
Molecular Weight 311.38 g/mol [5]
Appearance Likely a solid powder[3]
Solubility Readily soluble in most organic solvents

The Role of DMSO as a Vehicle in Cell Culture

Dimethyl Sulfoxide (DMSO) is a powerful, polar, and amphipathic solvent capable of dissolving a wide array of nonpolar and polar compounds.[6][7] Its ability to traverse hydrophobic barriers like the plasma membrane makes it an invaluable tool for delivering intracellularly-acting pharmacological agents.[6] However, its utility is tempered by its inherent cytotoxicity, which is both concentration- and time-dependent.[8][9]

Causality of DMSO Cytotoxicity: DMSO's cytotoxicity is primarily attributed to its interaction with the phospholipid bilayer of cell membranes. As an amphipathic molecule, it can disrupt membrane integrity, leading to pore formation, increased permeability, and at higher concentrations, complete dissolution of the membrane.[6][10] Furthermore, studies have shown that DMSO can impair mitochondrial function, reduce cell viability, and induce apoptosis even at concentrations as low as 1-5%.[11]

Trustworthiness in Dosing - The Vehicle Control: To generate reliable data, it is imperative to distinguish the biological effects of the test compound from the effects of the solvent. Therefore, every experiment must include a "vehicle control" group. This group consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound. This practice ensures that any observed cellular response can be confidently attributed to the compound of interest and not the solvent.

Recommended DMSO Concentrations: The tolerance to DMSO varies significantly between cell types. The following table provides general guidelines to minimize solvent-induced artifacts. It is always best practice to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration.

Assay TypeRecommended Final DMSO Concentration (%)Rationale & Key Considerations
Immortalized Cancer Cell Lines ≤ 0.5%Most established cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. Some robust lines may tolerate 1%, but this should be validated.[9][10]
Primary Cell Cultures ≤ 0.1%Primary cells are significantly more sensitive to solvent effects than immortalized cell lines.[7][10]
Sensitive Assays (e.g., Mitochondrial Function) ≤ 0.1%DMSO can directly impact mitochondrial integrity. Keeping concentrations minimal is crucial for assays measuring metabolic activity or apoptosis.[11]
High-Throughput Screening (HTS) 0.1% - 1.0%Concentration should be optimized and kept consistent across all plates to ensure comparability of results.[7]

Protocol: Preparation of a 10 mM Stock Solution

Preparing a concentrated stock solution is standard procedure for compounds that are not soluble in water.[12] This minimizes the volume of solvent added to the final cell culture, thereby reducing potential cytotoxicity.[13]

Materials:

  • 3'-Methoxy-2-morpholinomethyl benzophenone powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Analytical balance

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of the compound required. For a 10 mM stock solution (10 mmol/L) in 1 mL (0.001 L):

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 311.38 g/mol

    • Mass (mg) = 3.1138 mg

  • Weighing: Carefully weigh out approximately 3.11 mg of 3'-Methoxy-2-morpholinomethyl benzophenone and record the exact mass. Place the powder into a sterile amber vial.

    • Expert Insight: Using amber vials is a precautionary measure to protect the compound from potential photodegradation, a known characteristic of the benzophenone scaffold.[14]

  • Dissolution: Add the calculated volume of sterile DMSO to the vial. For the example above, if you weighed exactly 3.11 mg, you would add 1.0 mL of DMSO.

    • Volume (mL) = [Mass (mg) / 311.38 ( g/mol )] / 0.010 (mol/L) x 1000

  • Solubilization: Gently vortex the vial until the compound is completely dissolved.[7]

    • Troubleshooting: If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes can be applied. Gentle warming in a 37°C water bath may also aid dissolution, but prolonged heating should be avoided to prevent compound degradation.[7][15]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store at -20°C or -80°C to maintain integrity.

    • Expert Insight: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the hygroscopic DMSO, potentially causing the compound to precipitate.[7]

Protocol: Preparation of Working Solutions and Cell Dosing

The most common point of failure when using DMSO-solubilized compounds is precipitation upon dilution into the aqueous cell culture medium.[15][16] The following protocol is designed to mitigate this issue.

Method 1: Direct Dilution into Media (Most Common)

  • Pre-warm Media: Warm the required volume of complete cell culture medium (containing serum, if used) to 37°C.

    • Expert Insight: Serum proteins can help stabilize hydrophobic compounds and prevent them from precipitating out of solution.[15][16]

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 1 mL of medium with a final compound concentration of 10 µM and a final DMSO concentration of 0.1%:

    • Required Stock Volume = (Final Concentration / Stock Concentration) x Final Volume

    • Required Stock Volume = (10 µM / 10,000 µM) x 1000 µL = 1 µL

    • This dilution results in a final DMSO concentration of 0.1% (1 µL of DMSO stock in 1000 µL total volume).

  • Dosing: Pipette the calculated volume of the DMSO stock solution (1 µL in the example) directly into the pre-warmed medium. Immediately and vigorously mix by pipetting up and down or by vortexing gently.

    • Critical Step: The key is rapid dispersal. Adding the small volume of concentrated organic stock into the larger aqueous volume while mixing prevents the formation of localized high concentrations that lead to precipitation.[16]

  • Application to Cells: Immediately add the final working solution to your cells. Do not store the diluted aqueous solution.

Method 2: Serial Dilution in DMSO (For Dose-Response Studies)

When preparing multiple concentrations for a dose-response curve, it is best to perform serial dilutions in 100% DMSO first.[7][16] This ensures that the final volume of DMSO added to the cells is consistent across all concentrations.

  • Serial Dilution: Starting with your 10 mM stock, perform serial dilutions (e.g., 1:2, 1:5, or 1:10) in 100% sterile DMSO to create a range of lower-concentration stocks.[7]

  • Dosing: Add the same small volume (e.g., 1 µL) from each DMSO stock to your culture medium to achieve the desired final concentrations. This keeps the final DMSO percentage constant across all treatment groups.

Experimental Design and Workflow

A well-designed experiment is self-validating. The inclusion of proper controls is non-negotiable for interpreting results. The following diagram illustrates a robust experimental workflow for testing the effect of 3'-Methoxy-2-morpholinomethyl benzophenone on cell viability.

G Experimental Workflow for Cellular Assays cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_controls Critical Controls cluster_analysis Phase 3: Analysis prep_compound Weigh Compound & Calculate prep_dmso Prepare 10 mM Stock in 100% DMSO prep_compound->prep_dmso prep_serial Serial Dilutions in 100% DMSO (for Dose-Response) prep_dmso->prep_serial treat_media Prepare Working Solutions in Pre-warmed Culture Medium prep_serial->treat_media prep_cells Seed Cells & Allow Attachment (e.g., 24 hours) treat_cells Remove old medium, Add treatment solutions to cells prep_cells->treat_cells treat_media->treat_cells treat_incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat_cells->treat_incubate analysis_assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) treat_incubate->analysis_assay control_untreated Untreated Control (Cells in medium only) control_untreated->treat_cells control_vehicle Vehicle Control (Cells + 0.1% DMSO in medium) control_vehicle->treat_cells analysis_data Read Plate & Collect Data analysis_assay->analysis_data analysis_results Normalize Data to Vehicle Control Calculate IC50 analysis_data->analysis_results

Caption: Workflow for testing a DMSO-solubilized compound in cell culture.

References

  • Capriotti, K., & Capriotti, J. A. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Available at: [Link]

  • Ataman Kimya. (n.d.). BENZOPHENONE 3. Ataman Kimya. Available at: [Link]

  • PubChem. (n.d.). 3'-Methoxy-2-thiomorpholinomethyl benzophenone. PubChem. Available at: [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Source not formally identifiable.
  • Al-Bari, M. A. A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Available at: [Link]

  • Zhang, Y., et al. (2025). Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. MDPI. Available at: [Link]

  • LifeTein. (n.d.). How to dissolve peptides in DMSO?. LifeTein. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone. Google Patents.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Available at: [Link]

  • Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available at: [Link]

  • NextSDS. (n.d.). 3'-METHOXY-2-MORPHOLINOMETHYL BENZOPHENONE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Wang, Y., et al. (2021). Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. PMC. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. ResearchGate. Available at: [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]

  • KTU ePubl. (2023). Materials Chemistry C. KTU ePubl. Available at: [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Cold Spring Harbor Laboratory Press. Available at: [Link]

Sources

Application

Application Notes and Protocols: 3'-Methoxy-2-morpholinomethyl Benzophenone as a Versatile Precursor in Organic Synthesis

Abstract This document provides a comprehensive technical guide on the synthesis and potential applications of 3'-Methoxy-2-morpholinomethyl benzophenone. As a member of the benzophenone family, a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of 3'-Methoxy-2-morpholinomethyl benzophenone. As a member of the benzophenone family, a privileged scaffold in medicinal chemistry, and possessing a reactive morpholinomethyl handle, this compound represents a valuable and versatile precursor for the synthesis of complex organic molecules and potential drug candidates.[1][2] These application notes detail a robust protocol for its synthesis via the Mannich reaction, elucidate the underlying mechanism, and explore its potential for further synthetic transformations. The content is designed for researchers, scientists, and professionals in drug development seeking to leverage this and similar scaffolds in their synthetic programs.

Introduction: The Strategic Value of Substituted Benzophenones

The benzophenone core is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the benzophenone scaffold lies in its synthetic accessibility and the ease with which its aromatic rings can be functionalized to modulate biological activity and pharmacokinetic properties. Furthermore, the introduction of an aminomethyl group via the Mannich reaction furnishes a "handle" for further chemical elaboration, enhancing the structural diversity achievable from a single precursor.[4]

3'-Methoxy-2-morpholinomethyl benzophenone is a Mannich base, incorporating both the benzophenone scaffold and a morpholine moiety. The morpholine ring is a common feature in many approved drugs, often improving aqueous solubility and metabolic stability. This unique combination of functional groups makes 3'-Methoxy-2-morpholinomethyl benzophenone a promising starting material for the synthesis of novel heterocyclic systems and other complex molecular architectures.

Synthesis of 3'-Methoxy-2-morpholinomethyl Benzophenone via the Mannich Reaction

The most direct and efficient method for the synthesis of 3'-Methoxy-2-morpholinomethyl benzophenone is the Mannich reaction. This three-component condensation reaction involves an acidic proton-containing substrate (the benzophenone), formaldehyde, and a secondary amine (morpholine).[5]

Proposed Synthetic Scheme

The synthesis commences from a suitable benzophenone precursor, which, for the synthesis of the title compound, is inferred to be 3-methoxybenzophenone. The reaction proceeds as a one-pot synthesis.

Synthetic_Scheme cluster_reactants Reactants 3_methoxybenzophenone 3-Methoxybenzophenone Reaction Mannich Reaction (Acid Catalyst, Reflux) 3_methoxybenzophenone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction Product 3'-Methoxy-2-morpholinomethyl benzophenone Reaction->Product caption Figure 1: Synthesis of 3'-Methoxy-2-morpholinomethyl benzophenone.

Caption: Figure 1: Synthetic pathway for 3'-Methoxy-2-morpholinomethyl benzophenone.

Detailed Experimental Protocol

Materials:

  • 3-Methoxybenzophenone

  • Morpholine

  • Formaldehyde (37% aqueous solution)

  • Ethanol or Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxybenzophenone (1.0 equivalent).

  • Solvent and Reagent Addition: Add ethanol or isopropanol as the solvent. To this solution, add morpholine (1.1 equivalents).

  • Formaldehyde Addition: Slowly add aqueous formaldehyde solution (37%, 1.2 equivalents) dropwise to the stirred solution.

  • Acidification: Adjust the pH of the reaction mixture to mildly acidic (pH 4-5) with a few drops of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Mechanistic Insights and Rationale

The Mannich reaction proceeds through the formation of an Eschenmoser-like salt, a morpholinomethyl iminium ion, from the reaction of morpholine and formaldehyde under acidic conditions. This electrophilic iminium ion then undergoes an electrophilic aromatic substitution reaction with the electron-rich aromatic ring of 3-methoxybenzophenone. The ortho-position to the methoxy group is activated towards this substitution.

Mannich_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution Morpholine Morpholine Iminium_Ion Morpholinomethyl Iminium Ion (Electrophile) Morpholine->Iminium_Ion + HCHO, H+ Formaldehyde Formaldehyde Benzophenone 3-Methoxybenzophenone (Nucleophile) Intermediate Sigma Complex (Resonance Stabilized) Benzophenone->Intermediate + Iminium Ion Product 3'-Methoxy-2-morpholinomethyl benzophenone Intermediate->Product - H+ caption Figure 2: Simplified mechanism of the Mannich reaction.

Caption: Figure 2: Simplified mechanism of the Mannich reaction.

Troubleshooting and Optimization

Potential Issue Probable Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents (e.g., polymerized formaldehyde). Incorrect pH. Insufficient reaction time or temperature.Use fresh reagents. Paraformaldehyde can be an alternative to aqueous formaldehyde. Adjust pH to 4-5. Increase reaction time or temperature, monitoring by TLC.
Formation of Side Products Di-substitution on the aromatic ring. Aldol-type condensation products.Use stoichiometric amounts of morpholine and formaldehyde. Optimize reaction temperature and pH to favor the Mannich reaction.
Difficulty in Purification The product is a basic amine, which can streak on silica gel. Co-elution of structurally similar side products.Use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) during column chromatography. Consider alternative purification methods like crystallization.

Potential Applications and Further Transformations

3'-Methoxy-2-morpholinomethyl benzophenone is a versatile precursor for a variety of synthetic transformations, opening avenues to novel chemical entities.

Modification of the Benzophenone Core
  • Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, which can then be further functionalized or serve as a chiral center.

  • Ring Closure Reactions: The ketone and the ortho-aminomethyl group can participate in intramolecular cyclization reactions to form various heterocyclic systems, such as quinolones, after appropriate functional group manipulations.[6]

Derivatization of the Aromatic Rings
  • Electrophilic Aromatic Substitution: The electron-rich aromatic rings can undergo further electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. This is a common strategy in the synthesis of pharmacologically active benzophenones like Tolcapone.[1][7][8]

  • Cross-Coupling Reactions: The aromatic rings can be functionalized with boronic acids or other organometallic reagents via cross-coupling reactions to introduce new carbon-carbon bonds.

Utilization as a Building Block in Medicinal Chemistry

The title compound can serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. The benzophenone scaffold is a known pharmacophore, and the morpholine moiety can improve pharmacokinetic properties.[2][9][10]

Synthetic_Utility cluster_transformations Potential Transformations Precursor 3'-Methoxy-2-morpholinomethyl benzophenone Reduction Ketone Reduction Precursor->Reduction Cyclization Heterocycle Formation Precursor->Cyclization Substitution Aromatic Substitution Precursor->Substitution Coupling Cross-Coupling Precursor->Coupling Final_Products Novel Bioactive Molecules Reduction->Final_Products Cyclization->Final_Products Substitution->Final_Products Coupling->Final_Products caption Figure 3: Potential synthetic utility of the precursor.

Caption: Figure 3: Potential synthetic utility of the precursor.

Compound Data

Property Value Source
CAS Number 898749-99-0[11]
Molecular Formula C₁₉H₂₁NO₃[12]
Molecular Weight 311.37 g/mol [12]
IUPAC Name (3-methoxyphenyl)(2-(morpholin-4-ylmethyl)phenyl)methanoneInferred

Conclusion

3'-Methoxy-2-morpholinomethyl benzophenone, readily synthesized via the Mannich reaction, is a valuable and versatile precursor in organic synthesis. Its strategic combination of a privileged benzophenone scaffold and a synthetically tractable morpholinomethyl group provides a robust platform for the development of novel and structurally diverse molecules with potential applications in medicinal chemistry and drug discovery. The protocols and insights provided herein are intended to facilitate the utilization of this and similar compounds in research and development settings.

References

  • PubChem. (n.d.). 3'-Methoxy-2-thiomorpholinomethyl benzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • Tramontini, M., & Angiolini, L. (1990). Advances in the Chemistry of Mannich Bases. CRC Press.
  • ResearchGate. (n.d.). Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. Retrieved from [Link]

  • European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(9), 2205. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis of Methoxy-2-quinolones via Pummerer-type Cyclization of N-Aryl-N-methyl-3-(phenylsulfinyl)propionamides. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). The Synthesis of 3-Arylaminomethyl-2,4-dihydroxyacetophenone or 8-Acetyl-3-aryl-3,4-dihydro-5-hydroy-2H-1,3-benzoxazine and Their Interconversion. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs. Journal of Applied Pharmaceutical Science, 8(05), 019-025.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Isomeric 3-Benzazecines Decorated with Endocyclic Allene Moiety and Exocyclic Conjugated Double Bond and Evaluation of Their Anticholinesterase Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0855379B1 - Methods for the preparation of benzophenone derivatives.
  • Beilstein Journals. (2024). Facile approach to N,O,S-heteropentacycles via condensation of sterically crowded 3H-phenoxazin-3-one with ortho-substituted anilines. Beilstein Journal of Organic Chemistry, 20, 268–277. [Link]

Sources

Method

Topic: A Strategic Guide to In Vivo Dosing of 3'-Methoxy-2-morpholinomethyl benzophenone for Preclinical Research

An Application Note from the Senior Scientist's Desk Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo d...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo dosing strategies for the novel compound 3'-Methoxy-2-morpholinomethyl benzophenone. Recognizing the absence of established public data for this specific molecule, this guide synthesizes field-proven insights from general small molecule development and data from structurally related benzophenone analogues.[1][2][3][4] The protocols herein are designed to be self-validating systems, guiding the user from initial physicochemical characterization and formulation development through the design and execution of foundational pharmacokinetic (PK) and dose-range-finding studies. Our objective is to equip researchers with the causal logic and detailed methodologies required to generate high-quality, interpretable data, thereby accelerating the preclinical evaluation of this compound.

Introduction: The Pre-formulation Imperative

3'-Methoxy-2-morpholinomethyl benzophenone is a small molecule belonging to the benzophenone family of compounds.[5][6] Many molecules in this class exhibit poor aqueous solubility, a significant hurdle in preclinical development.[7][8] An effective in vivo study is not merely about administering a compound; it is about ensuring consistent and quantifiable systemic exposure to correlate with a biological response.[9][10] Therefore, the initial and most critical phase of any in vivo program is the systematic development of a suitable dosing formulation. This application note addresses this challenge head-on, providing a logical workflow from benchtop solubility screening to the design of initial animal studies.

Phase 1: Formulation Development - From Powder to Dosing Solution

The primary goal of formulation development is to create a homogenous and stable preparation that allows for accurate dosing and maximizes bioavailability, particularly for compounds with low water solubility.[8]

Rationale: The Tiered Approach to Solubility Screening

Given that 3'-Methoxy-2-morpholinomethyl benzophenone is a benzophenone derivative, we can anticipate it will be a lipophilic compound with poor water solubility.[3][14] A tiered screening approach is efficient, using minimal amounts of the active pharmaceutical ingredient (API) to identify a lead vehicle. The process begins with simple aqueous systems and escalates to more complex co-solvent and surfactant systems or lipid-based suspensions only as needed.[8]

Protocol: Benchtop Solubility Assessment
  • Preparation: Weigh 1-2 mg of 3'-Methoxy-2-morpholinomethyl benzophenone into separate 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add 100 µL of a test vehicle to each tube. A recommended starting panel of vehicles is provided in Table 1.

  • Mixing: Vortex each tube vigorously for 2 minutes.

  • Equilibration: Place the tubes on a rotator at room temperature for 1-2 hours to allow the solution to reach equilibrium.

  • Observation & Centrifugation: Visually inspect for undissolved particles. Centrifuge all tubes at >10,000 x g for 10 minutes to pellet any insoluble material.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the concentration using HPLC-UV against a standard curve to determine the solubility in mg/mL.

  • Selection Criteria: A vehicle that achieves the desired concentration for the highest planned dose in a reasonable dosing volume (e.g., 5-10 mL/kg for oral gavage in rodents) is selected.[7] A clear solution is preferred, but a homogenous, easily re-suspendable suspension is also acceptable.

Data Presentation: Common Preclinical Vehicles

The choice of vehicle is critical and must be tested empirically. The following table summarizes common vehicles, their properties, and typical concentration ranges for use in preclinical studies.

Vehicle ComponentClassCommon ConcentrationRationale & Key ConsiderationsSource(s)
Saline (0.9% NaCl) AqueousN/AIdeal for water-soluble compounds. Unlikely to be suitable for this compound but serves as a baseline control.[15]
Carboxymethylcellulose (CMC) Suspending Agent0.5 - 2% (w/v) in waterForms a suspension for insoluble compounds. Well-tolerated and widely used for oral dosing.[11][15][16]
Polyethylene Glycol 400 (PEG400) Co-solvent20 - 80% in water/salineA common non-aqueous solvent that can dissolve many poorly soluble compounds. Can cause side effects at high concentrations.[11][17]
Tween 80 (Polysorbate 80) Surfactant1 - 5% (v/v)Improves wettability and solubility; often used in combination with CMC or PEG400. Can cause hypersensitivity reactions.[7][15]
Dimethyl Sulfoxide (DMSO) Co-solvent5 - 10% (v/v)Excellent solubilizing power but can have its own biological effects and cause neurotoxicity at higher doses. Often used with other vehicles like PEG400 or corn oil.[11][15]
Corn/Sesame/Olive Oil Lipid VehicleN/ASuitable for highly lipophilic compounds for oral or subcutaneous administration. Can influence absorption and metabolism.[15][16]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solubilizer20 - 40% (w/v) in waterForms inclusion complexes to enhance aqueous solubility. Generally well-tolerated.[16]
Visualization: Formulation Development Workflow

The following diagram outlines the logical flow for selecting an appropriate dosing vehicle.

G cluster_0 Formulation Development Workflow API API Powder (3'-Methoxy-2-morpholinomethyl benzophenone) Sol_Screen Tiered Solubility Screen (See Table 1) API->Sol_Screen Decision1 Is Target Concentration Achieved in a Simple Vehicle? Sol_Screen->Decision1 Aqueous_Form Aqueous Solution/Suspension (e.g., CMC, HP-β-CD) Decision1->Aqueous_Form Yes Complex_Form Co-Solvent / Lipid System (e.g., PEG400, DMSO, Oil) Decision1->Complex_Form No Homogeneity Assess Homogeneity & Stability Aqueous_Form->Homogeneity Complex_Form->Homogeneity Final_Form Final Dosing Formulation (Vehicle Control Required) Homogeneity->Final_Form

Caption: A logical workflow for selecting a preclinical dosing formulation.

Phase 2: Route of Administration (ROA) - The Path to Systemic Exposure

The choice of administration route critically influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12] The intended clinical application should guide the choice for efficacy studies, but for initial PK and safety studies, multiple routes may be explored.[17][18]

Comparative Rationale
RouteAbbreviationSpeed of OnsetBioavailabilityKey ConsiderationsSource(s)
Intravenous IVImmediate100% (by definition)Provides direct systemic exposure, bypassing absorption. Used to determine clearance and volume of distribution. Technically demanding.[19][20][21]
Oral Gavage POSlow to ModerateVariableMimics the most common clinical route. Subject to first-pass metabolism, which is significant for other benzophenones.[1] Requires skill to perform correctly.[18][19]
Intraperitoneal IPRapidHigh, but variableBypasses the GI tract, avoiding acid degradation and gut-wall metabolism. Rapid absorption. Risk of injuring internal organs.[18][19]
Subcutaneous SCSlowModerate to HighForms a drug depot, allowing for slower, sustained absorption. Suitable for slow-release formulations. Slower absorption than IV or IP.[20][21]
Protocols: Standard Administration Techniques (Rodent Models)

Prerequisite: All dosing formulations must be vortexed thoroughly immediately before drawing into the syringe to ensure homogeneity. All procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Protocol 3.2.1: Oral Gavage (PO)

  • Animal Restraint: Gently but firmly restrain the mouse or rat.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper depth to the stomach.

  • Administration: Insert the gavage needle into the mouth, passing it along the side of the mouth and down the esophagus. Do not force the needle. Deliver the drug solution slowly.[19]

  • Observation: Briefly monitor the animal to ensure there are no signs of respiratory distress.

Protocol 3.2.2: Intravenous Injection (IV)

  • Animal Restraint: Place the animal in a suitable restraint device to allow access to the lateral tail vein.

  • Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the veins.

  • Injection: Using a fine-gauge needle (e.g., 27-30G), insert the needle bevel-up into the vein.

  • Administration: Slowly inject the drug solution. If swelling occurs, the needle is not in the vein; withdraw and try again. Apply gentle pressure to the injection site after withdrawal.[19]

Protocol 3.2.3: Intraperitoneal Injection (IP)

  • Animal Restraint: Position the animal on its back, gently restraining it.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate slightly to ensure no fluid (urine, blood) is drawn back.

  • Administration: Inject the drug solution into the peritoneal cavity.[19]

Phase 3: Foundational In Vivo Study Design

The first in vivo experiments—pilot PK and dose-range-finding—are essential for establishing a compound's behavior and safety profile.[9] These studies inform the dose levels and schedule for all subsequent efficacy models.

Protocol: Pilot Pharmacokinetic (PK) Study
  • Objective: To determine the basic PK parameters (Cmax, Tmax, AUC, half-life) after a single dose via one or more routes (e.g., IV and PO).

  • Animal Model: Male and female mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley), typically n=3 per time point or group.

  • Dose Selection: Select a low-to-moderate dose (e.g., 5-10 mg/kg) that is well-tolerated and can be accurately formulated.

  • Study Groups:

    • Group 1: IV administration (for bioavailability calculation).

    • Group 2: PO administration (or other desired non-IV route).

    • Group 3: Vehicle control (for observation of any vehicle-related effects).

  • Blood Sampling: Collect blood (e.g., via tail vein or saphenous vein) at specific time points. Based on data from other benzophenones which show rapid absorption, a suggested schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[1]

  • Sample Processing: Process blood to plasma (e.g., using EDTA tubes and centrifugation) and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of 3'-Methoxy-2-morpholinomethyl benzophenone in plasma using a validated LC-MS/MS method.[9]

Protocol: Dose-Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study
  • Objective: To identify the highest dose that can be administered without causing unacceptable short-term toxicity.

  • Animal Model: Use the same species and strain intended for future efficacy studies.

  • Dose Escalation: Administer single doses in an escalating manner to different groups of animals (n=2-3 per group). A common starting point is a 3-fold or 5-fold dose escalation (e.g., 10, 30, 100 mg/kg).

  • Clinical Observations: Monitor animals daily for a minimum of 7-14 days for:

    • Changes in body weight (a >15-20% loss is a common sign of toxicity).

    • Changes in behavior (e.g., lethargy, hyperactivity).

    • Physical signs (e.g., ruffled fur, abnormal posture).

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or substantial body weight loss. This dose serves as the upper limit for efficacy studies.

Visualization: Pilot Pharmacokinetic Study Workflow

G cluster_1 Pilot Pharmacokinetic Study Workflow Animal_Select Select Animal Model (e.g., Mice, n=3/group) Group_Assign Assign Study Groups (IV, PO, Vehicle) Animal_Select->Group_Assign Dosing Administer Single Dose Group_Assign->Dosing Blood_Sample Serial Blood Sampling (Pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) Dosing->Blood_Sample Plasma_Proc Process to Plasma Store at -80°C Blood_Sample->Plasma_Proc LCMS LC-MS/MS Bioanalysis Plasma_Proc->LCMS PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t½, F%) LCMS->PK_Analysis

Caption: A streamlined workflow for a pilot pharmacokinetic study.

Conclusion

The successful in vivo evaluation of a novel compound like 3'-Methoxy-2-morpholinomethyl benzophenone is fundamentally dependent on a meticulously planned and executed dosing strategy. By prioritizing formulation development, making informed decisions on the route of administration, and conducting foundational PK and MTD studies, researchers can ensure that subsequent efficacy studies are built on a solid, reproducible foundation. This systematic approach minimizes confounding variables, maximizes the interpretability of results, and ultimately provides a clear path for advancing promising new chemical entities through the preclinical pipeline.

References

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. [Link]

  • Pharmacokinetics and metabolism of benzophenone 2 in the rat. PubMed. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Study of Different Routes of Drug Administration in Mice and Rats. RJPTSimLab. [Link]

  • Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. Premier Consulting. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. [Link]

  • Route of administration. WikiDoc. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. PMC. [Link]

  • Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • Administration Routes and Biofluid Sampling. Creative Bioarray. [Link]

  • Routes of Administration and Dosage Forms of Drugs. MSD Veterinary Manual. [Link]

  • Toxicokinetics and metabolisms of benzophenone-type UV filters in rats. ResearchGate. [Link]

  • Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. Semantic Scholar. [Link]

  • Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats. PMC. [Link]

  • Designing formulations for preclinical and early stage clinical studies. ONdrugDelivery. [Link]

  • 3'-Methoxy-2-thiomorpholinomethyl benzophenone. PubChem. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. SpringerLink. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • LC Analysis of benzophenone-3: II Application to Determination of 'In Vitro' and 'In Vivo' Skin Penetration From Solvents, Coarse and Submicron Emulsions. PubMed. [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Benzophenone-3 Alters Expression of Genes Encoding Vascularization and Epithelial-Mesenchymal Transition Functions During Trp53-null Mammary Tumorigenesis. PMC. [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PMC. [Link]

  • Substance report | HBM4EU. HBM4EU. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3'-Methoxy-2-morpholinomethyl benzophenone

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific synthetic bottlenecks associate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific synthetic bottlenecks associated with 3'-Methoxy-2-morpholinomethyl benzophenone (CAS: 898749-99-0).

Direct functionalization of 2-methylbenzophenone derivatives often suffers from poor yields due to the electron-withdrawing nature of the carbonyl group, which deactivates the ortho-methyl group toward radical hydrogen abstraction and promotes competitive side reactions. To bypass this, we utilize a highly efficient protection-directed synthesis architecture adapted from state-of-the-art methodologies for morpholinomethyl benzophenone derivatives[1].

I. Core Mechanistic Architecture

The optimized workflow relies on masking the ketone as a 1,3-dioxolane ketal. This critical step removes the electronic deactivation of the carbonyl, allowing for a highly regioselective Wohl-Ziegler radical bromination. Subsequent nucleophilic substitution with morpholine and acidic deprotection yields the target compound with high purity.

SynthesisPathway SM 3'-Methoxy-2-methylbenzophenone (Starting Material) Ketal 1,3-Dioxolane Ketal (Protected Intermediate) SM->Ketal Ethylene Glycol pTSA, Toluene, Δ (-H2O) Bromo Bromomethyl Ketal (Electrophile) Ketal->Bromo NBS, AIBN PhCF3, hv (Radical Bromination) Morph Morpholinomethyl Ketal (Precursor) Bromo->Morph Morpholine, K2CO3 MeCN, 80°C (SN2 Alkylation) Product 3'-Methoxy-2-morpholinomethyl benzophenone (Final Product) Morph->Product 2M HCl (aq) THF, RT (Deprotection)

Fig 1: Four-step synthesis workflow utilizing ketal protection to direct radical bromination.

II. Self-Validating Experimental Protocol

Every step in this protocol is designed as a "self-validating system," incorporating strict In-Process Controls (IPCs) to ensure causality and prevent the propagation of errors to subsequent steps.

Step 1: Ketal Protection

Causality: Converting the ketone to a 1,3-dioxolane prevents competitive alpha-bromination of the ketone enol tautomer and accelerates benzylic bromination.

  • Charge a round-bottom flask with 3'-Methoxy-2-methylbenzophenone (1.0 eq), ethylene glycol (5.0 eq), and p-toluenesulfonic acid (0.1 eq) in anhydrous toluene (0.2 M).

  • Attach a Dean-Stark apparatus and reflux for 16 hours to continuously remove water, driving the equilibrium forward.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is valid to proceed when the polar ketone spot is entirely replaced by the higher Rf ketal spot. Quench with saturated NaHCO3, extract with EtOAc, and concentrate.

Step 2: Regioselective Radical Bromination

Causality: We replace highly toxic CCl4 with trifluorotoluene (PhCF3), which provides an identical radical stability profile. Sub-stoichiometric NBS is used to mathematically prevent dibromination.

  • Dissolve the crude ketal (1.0 eq) in PhCF3 (0.15 M).

  • Add N-Bromosuccinimide (NBS, 0.95 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Irradiate with a blue LED (or reflux) for 2-4 hours.

  • IPC Validation: Analyze via LC-MS. Look for the isotopic bromine doublet (ratio 1:1) at the expected [M+H]+. Proceed only if dibromination is <5%.

Step 3: Morpholine Alkylation & Deprotection

Causality: Potassium iodide is added to trigger an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide, drastically lowering the activation energy for the bulky morpholine attack.

  • To the crude bromomethyl ketal in acetonitrile (0.1 M), add morpholine (2.5 eq), K2CO3 (2.0 eq), and KI (0.1 eq). Stir at 80°C for 6 hours.

  • IPC Validation: Filter the salts, concentrate, and analyze via LC-MS. The morpholine moiety exhibits characteristic fragmentation patterns (cleavage of the morpholine ring)[2].

  • Deprotection: Dissolve the crude intermediate in THF. Add 2M aqueous HCl (10 eq) and stir at 40°C for 4 hours.

  • Neutralize with 1M NaOH, extract with dichloromethane, dry over Na2SO4, and purify via silica gel chromatography to yield the final 3'-Methoxy-2-morpholinomethyl benzophenone ([M+H]+ = 312.16).

III. Diagnostic Troubleshooting & FAQs

Troubleshooting Start Yield < 40% or Impure Product Check1 IPC Check: Is dibromination >5% by LC-MS? Start->Check1 Fix1 Action: Reduce NBS to 0.95 eq. Switch solvent to PhCF3 Check1->Fix1 Yes Check2 IPC Check: Is unreacted bromide present? Check1->Check2 No Fix1->Check2 Fix2 Action: Increase Morpholine to 2.5 eq. Add 0.1 eq. KI (Finkelstein) Check2->Fix2 Yes Check3 IPC Check: Is ketal deprotection incomplete? Check2->Check3 No Fix2->Check3 Fix3 Action: Use 2M HCl in THF/H2O Stir at 40°C for 4h Check3->Fix3 Yes Success Optimized Synthesis (>75% Yield) Check3->Success No Fix3->Success

Fig 2: Diagnostic logic tree for resolving common bottlenecks in the synthesis pathway.

Q1: Why am I observing significant dibromination in Step 2, destroying my yield? A: Dibromination occurs when the local concentration of bromine radicals is too high or the reaction is pushed to 100% conversion. Because the mono-brominated product is slightly more reactive than the starting material, over-bromination is a kinetic trap. Solution: Strictly limit NBS to 0.95 equivalents and halt the reaction at 90% conversion. Unreacted starting material is vastly easier to separate via column chromatography than the dibrominated byproduct.

Q2: The morpholine substitution is stalling at 70% conversion. How can I drive it to completion? A: The steric hindrance of the ortho-substituted ketal restricts the trajectory of the SN2 attack by the secondary amine. Solution: Introduce 0.1 equivalents of Potassium Iodide (KI). This initiates a catalytic Finkelstein cycle, constantly converting the alkyl bromide to a transient, highly reactive alkyl iodide, which significantly lowers the activation energy for morpholine attack.

Q3: During ketal deprotection, I see a new highly polar byproduct forming. What is it? A: Prolonged exposure to strong aqueous acids at elevated temperatures (e.g., refluxing in 6M HCl) can cause partial cleavage of the 3'-methoxy ether, yielding a phenol byproduct. Solution: Limit the deprotection temperature to a maximum of 40°C and use a biphasic THF/2M HCl system. This ensures mild, controlled hydrolysis of the dioxolane without risking ether cleavage.

IV. Quantitative Optimization Data

The following table summarizes the optimization metrics for the most problematic step (Step 2: Radical Bromination), demonstrating the causality behind our solvent and initiator choices.

SolventInitiatorTemperatureTimeYield (Mono-bromo)Yield (Di-bromo)Notes
CCl4AIBN80°C (Reflux)4h72%12%Toxic solvent; high over-reaction.
PhCF3Benzoyl Peroxide80°C (Reflux)6h65%15%BPO causes competitive side reactions.
PhCF3AIBN80°C (Reflux)4h78%8%Greener solvent; improved mass balance.
PhCF3 AIBN + Blue LED 25°C (Ambient) 2h 85% 3% Optimal: Photochemical initiation prevents thermal degradation.

V. References

  • Hu, X.-Q., Liu, Z.-K., Hou, Y.-X., Xu, J.-H., & Gao, Y. (2021). "Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis." Organic Letters, American Chemical Society. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 3'-Methoxy-2-morpholinomethyl benzophenone Quantification

Welcome to the technical support center for the bioanalysis of 3'-Methoxy-2-morpholinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 3'-Methoxy-2-morpholinomethyl benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects in quantitative analysis.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as salts, proteins, lipids, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[3][4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability for pharmacokinetics, toxicokinetics, and other studies submitted for drug approval.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of matrix effects in my 3'-Methoxy-2-morpholinomethyl benzophenone assay?

A1: The primary indicators of matrix effects are poor accuracy and precision in your quality control (QC) samples. You might observe significant variability in the analyte's response, even when the concentration is known. Other signs include inconsistent peak shapes, shifting retention times, and a high signal-to-noise ratio in blank matrix samples, suggesting the presence of interfering components.

Q2: How do I definitively confirm that matrix effects are the cause of my assay's poor performance?

A2: The most common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the response of the analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in the signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is infused into the mass spectrometer while a blank extracted matrix is injected into the LC system. Any suppression or enhancement of the analyte's signal as the matrix components elute reveals the retention time regions where matrix effects are most pronounced.

Q3: Are there specific components in biological matrices that are known to cause significant matrix effects for compounds like 3'-Methoxy-2-morpholinomethyl benzophenone?

A3: Yes, phospholipids are a major cause of matrix effects, particularly in plasma and serum samples.[1] These molecules are notorious for co-extracting with analytes and causing ion suppression in the mass spectrometer's source. Other potential interferences include endogenous metabolites, proteins, and co-administered drugs that may have similar physicochemical properties to 3'-Methoxy-2-morpholinomethyl benzophenone.

Q4: Can simply diluting my sample reduce matrix effects?

A4: While sample dilution can sometimes mitigate matrix effects by reducing the concentration of interfering components, this approach may compromise the sensitivity of the assay, especially if you are trying to quantify low concentrations of 3'-Methoxy-2-morpholinomethyl benzophenone.[7] It is often a trade-off between reducing matrix effects and achieving the required lower limit of quantification (LLOQ).

Troubleshooting Guide: A Systematic Approach to Overcoming Matrix Effects

This guide provides a structured approach to identifying, evaluating, and mitigating matrix effects in the quantification of 3'-Methoxy-2-morpholinomethyl benzophenone.

Step 1: Characterizing the Matrix Effect

Before implementing a mitigation strategy, it is crucial to understand the nature and extent of the matrix effect.

Protocol 1: Quantitative Assessment using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike 3'-Methoxy-2-morpholinomethyl benzophenone into the mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte into the extracted matrix at the same low and high QC concentrations.

    • Set C (Spiked Sample): Spike the analyte into the biological matrix before extraction at the same low and high QC concentrations.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Recovery (RE):

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

  • Calculate the Internal Standard (IS) Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

Interpretation of Results:

Matrix Factor (MF)Interpretation
MF = 1No matrix effect
MF < 1Ion suppression
MF > 1Ion enhancement

According to FDA and ICH M10 guidelines, the precision (%CV) of the matrix factor across the different lots of the matrix should not be greater than 15%.[8][9]

Step 2: Mitigation Strategies

Based on the characterization of the matrix effect, select an appropriate mitigation strategy. The goal is to remove interfering components from the sample matrix before analysis.

Strategy 1: Optimizing Sample Preparation

Improving sample cleanup is often the most effective way to reduce matrix effects.[10]

This is a simple and fast method but is often the least effective at removing phospholipids and other interferences.[11][12][13]

  • Protocol:

    • To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

LLE is effective for removing polar interferents and can concentrate the analyte.[13][14][15][16][17][18]

  • Protocol:

    • To 100 µL of plasma, add a small volume of a basifying or acidifying agent to adjust the pH and ensure the analyte is in a neutral form.

    • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 5-10 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

SPE is a highly selective method that can effectively remove specific classes of interferences.[19][20][21][22]

  • Protocol (using a mixed-mode cation exchange cartridge):

    • Condition: Wash the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibrate: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6).

    • Load: Dilute the plasma sample with the equilibration buffer and load it onto the cartridge.

    • Wash: Wash the cartridge with a series of solvents to remove interferences. For example, a wash with a mild organic solvent can remove non-polar interferences, and a wash with an acidic solution can remove basic interferences.

    • Elute: Elute the analyte of interest with a solvent that disrupts the interaction with the sorbent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate and reconstitute.

Comparison of Sample Preparation Techniques
TechniqueProsCons
Protein Precipitation Fast, simple, inexpensive.Low selectivity, may not effectively remove phospholipids.[11][23]
Liquid-Liquid Extraction Good for removing polar interferences, can concentrate the analyte.[16][17]Can be labor-intensive, uses larger volumes of organic solvents.[16]
Solid-Phase Extraction High selectivity, can remove specific interference classes, can be automated.[19][22]More expensive, method development can be more complex.[19]
Strategy 2: Chromatographic Optimization

If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate the analyte from co-eluting matrix components.

  • Increase chromatographic resolution: Use a longer column, a smaller particle size, or a slower gradient to improve the separation between the analyte and interfering peaks.

  • Employ a different stationary phase: If using a C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which may offer different selectivity for the analyte and matrix components.

  • Use a divert valve: Program the divert valve to send the initial and final portions of the chromatographic run (where highly polar and non-polar interferences often elute) to waste instead of the mass spectrometer source.

Step 3: Method Validation

Once a strategy has been implemented and the matrix effect is minimized, the bioanalytical method must be fully validated according to regulatory guidelines.[5][6][24][25][26] This includes re-evaluating selectivity, accuracy, precision, and stability in the presence of the biological matrix.

Visualizing the Workflow

Decision Tree for Mitigating Matrix Effects

MatrixEffectWorkflow Start Poor Assay Performance (Accuracy & Precision Issues) AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect Confirmed? AssessME->ME_Present OptimizeSP Optimize Sample Preparation ME_Present->OptimizeSP Yes NoME No Significant Matrix Effect ME_Present->NoME No PPT Protein Precipitation OptimizeSP->PPT LLE Liquid-Liquid Extraction OptimizeSP->LLE SPE Solid-Phase Extraction OptimizeSP->SPE ReassessME1 Re-assess Matrix Effect PPT->ReassessME1 LLE->ReassessME1 SPE->ReassessME1 ME_Mitigated1 Matrix Effect Mitigated? ReassessME1->ME_Mitigated1 OptimizeChromo Optimize Chromatography ME_Mitigated1->OptimizeChromo No Validate Full Method Validation ME_Mitigated1->Validate Yes ReassessME2 Re-assess Matrix Effect OptimizeChromo->ReassessME2 ME_Mitigated2 Matrix Effect Mitigated? ReassessME2->ME_Mitigated2 ME_Mitigated2->Start No, Re-evaluate Strategy ME_Mitigated2->Validate Yes End Method Ready for Sample Analysis Validate->End NoME->Validate

Caption: Decision workflow for troubleshooting matrix effects.

Solid-Phase Extraction (SPE) Protocol

SPE_Protocol Start Start SPE Condition 1. Condition (e.g., Methanol, Water) Start->Condition Equilibrate 2. Equilibrate (e.g., Buffer pH 6) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte (e.g., 5% NH4OH in MeOH) Wash->Elute End Collect Eluate Elute->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3'-Methoxy-2-morpholinomethyl Benzophenone and Other Benzophenone Derivatives for Researchers

In the landscape of medicinal chemistry, the benzophenone scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzophenone scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of 3'-Methoxy-2-morpholinomethyl benzophenone against other benzophenone derivatives, offering insights for researchers and professionals in drug development. While specific experimental data for 3'-Methoxy-2-morpholinomethyl benzophenone is limited in publicly available literature, this document will extrapolate its potential activities based on well-documented structure-activity relationships (SAR) of closely related analogs.

The core benzophenone structure, consisting of two aryl groups connected by a carbonyl group, offers a versatile platform for chemical modification.[1][2] The introduction of various substituents onto the phenyl rings can dramatically influence the compound's physicochemical properties and biological effects, leading to a diverse range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This guide will focus on two key functionalities present in our target molecule: the morpholinomethyl group at the 2-position and the methoxy group at the 3'-position, and compare their likely contributions to biological activity with other benzophenone derivatives.

The Influence of the Morpholinomethyl Substituent

The incorporation of a morpholine ring, a heterocyclic amine, into the benzophenone structure is a common strategy to enhance pharmacological activity. The morpholino group can improve aqueous solubility and bioavailability, and its basic nitrogen can participate in crucial interactions with biological targets.

Potential Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic and antitumor activities of morpholino- and thiomorpholino-substituted benzophenones. These compounds have shown efficacy against various cancer cell lines, including murine leukemia (P388) and human lung carcinoma (PC-6). The presence of the morpholinomethyl group is often associated with enhanced cytotoxic effects.

Comparison of Anticancer Activity in Benzophenone Derivatives:

Compound/DerivativeCell Line(s)IC50 (µM)Key Structural FeaturesReference
Morpholino benzophenones (general)P388, PC-6Potent activity reportedPresence of morpholino or thiomorpholino group
2-Aminobenzophenone derivativesColo 205, NUGC3, HA22T50-100 fold lower than combretastatin A-4Amino group at the ortho position[3]
4-Substituted methoxybenzoyl-aryl-thiazolesMelanoma, Prostate0.021 - 0.071 (for compound 8f)3,4,5-trimethoxyphenyl group[4]
Methoxy-substituted benzofuransVarious cancer cell linesSignificant cytotoxicityMethoxy group on the benzofuran scaffold[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to evaluate the cytotoxic effects of chemical compounds on mammalian cells.[6][7]

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test benzophenone derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).[7]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[8]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.[7]

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cells Seed Cancer Cells in 96-well plate start->cells compound Prepare Serial Dilutions of Benzophenones start->compound treat Treat Cells with Benzophenone Derivatives cells->treat compound->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_formazan Incubate for 2-4h (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilization Solution (DMSO) incubate_formazan->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of benzophenone derivatives using the MTT assay.

Potential Anti-inflammatory Activity

The morpholine moiety is also a key feature in many compounds with anti-inflammatory properties. Benzophenone-N-ethyl morpholine ethers, for instance, have demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced hind paw edema test in rats.[10][11][12] The anti-inflammatory action of benzophenone derivatives is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory pathway responsible for prostaglandin synthesis.[6]

Comparison of Anti-inflammatory Activity in Benzophenone Derivatives:

Compound/DerivativeIn Vivo ModelActivityKey Structural FeaturesReference
Benzophenone-N-ethyl morpholine ethersCarrageenan-induced paw edema (rat)Significant dose-dependent inhibition of edemaPresence of morpholine ether side chain[10][12]
Substituted benzophenone analoguesCarrageenan-induced foot pad edemaInteresting anti-inflammatory activityVarious substitutions on the phenyl rings[13]
4-AminobenzophenonesMurine models of dermatitisGood anti-inflammatory effects after topical applicationAmino group at the 4-position[14]

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This widely used and reproducible model is employed to evaluate acute inflammation.[15]

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the benzophenone derivatives. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.[16]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed anti-inflammatory effects.

Workflow for In Vivo Anti-inflammatory Testing

G cluster_prep Animal Preparation cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis start Start acclimatize Acclimatize Animals start->acclimatize grouping Group Animals (Control, Standard, Test) acclimatize->grouping dosing Administer Compounds/Vehicle grouping->dosing inject Inject Carrageenan into Paw dosing->inject measure_initial Measure Initial Paw Volume inject->measure_initial measure_intervals Measure Paw Volume at Intervals (1, 2, 3, 4h) measure_initial->measure_intervals calculate Calculate % Inhibition of Edema measure_intervals->calculate statistics Perform Statistical Analysis calculate->statistics end End statistics->end

Caption: Workflow for assessing the in vivo anti-inflammatory activity of benzophenone derivatives using the carrageenan-induced paw edema model.

The Role of the Methoxy Substituent

The presence and position of methoxy (-OCH3) groups on the phenyl rings of a core scaffold can significantly impact its biological activity. Methoxy groups can alter the electronic properties and lipophilicity of a molecule, influencing its ability to cross cell membranes and interact with target proteins.

In many classes of compounds, including flavonoids and benzofurans, methoxy substitution has been shown to enhance anticancer activity.[5][17] For instance, methoxy-substituted benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines, often by inhibiting tubulin polymerization.[5] Similarly, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the presence of a 3,4,5-trimethoxyphenyl group was crucial for potent antiproliferative activity.[4]

In the context of 3'-Methoxy-2-morpholinomethyl benzophenone, the 3'-methoxy group is expected to modulate the electronic and steric properties of the benzoyl moiety, which could influence its interaction with biological targets. Further investigation is required to determine the precise effect of this substitution on its potential anticancer and anti-inflammatory activities.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of benzophenone derivatives is intricately linked to the nature and position of substituents on the aromatic rings. For instance, the introduction of an amino group at the ortho position of the benzophenone ring has been shown to play an integral role in increasing growth inhibition in cancer cells.[3] Similarly, the presence of a 4-phenyl-2-hydrazinothiazole moiety and the absence of a C4'-methoxy group on the benzophenone structure are strongly related to the inhibition of prostaglandin production, a key mechanism in inflammation.

For 3'-Methoxy-2-morpholinomethyl benzophenone, the combination of the 2-morpholinomethyl and 3'-methoxy groups presents an interesting scaffold for further investigation. Based on the available literature for related compounds, it is plausible that this derivative could exhibit both anticancer and anti-inflammatory properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 3'-Methoxy-2-morpholinomethyl benzophenone. This would involve in vitro cytotoxicity screening against a panel of cancer cell lines and in vivo assessment of its anti-inflammatory potential using established models. Mechanistic studies to elucidate its mode of action, such as its effect on key signaling pathways like NF-κB and MAPK, would also be of significant value.[15]

Conclusion

While direct experimental evidence for the biological activities of 3'-Methoxy-2-morpholinomethyl benzophenone is currently lacking, a comparative analysis of structurally related benzophenone derivatives provides a strong rationale for its potential as a pharmacologically active compound. The presence of the morpholinomethyl group suggests the possibility of significant anticancer and anti-inflammatory properties, while the 3'-methoxy group may further modulate this activity. This guide provides a framework for researchers to design and execute experiments to explore the therapeutic potential of this and other novel benzophenone derivatives.

References

  • Khanum, S. A., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. International Journal of Biomedical Science : IJBS, 6(1), 60–65.
  • Reddy, L. H., et al. (2014). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives.
  • Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651–5662.
  • Agbaje, E. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Methods and Protocols, 2(4), 92.
  • Gautam, R., & Jachak, S. M. (2009). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation & Allergy - Drug Targets, 8(1), 28–41.
  • Khanum, S. A., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. International Journal of Biomedical Science : IJBS, 6(1), 60–65.
  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Cingolani, G. M., et al. (2004). Synthesis and Anti-Inflammatory Activity of Benzophenone Analogues. Archiv der Pharmazie, 337(8), 453–459.
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556–2562.
  • Ananthula, S., et al. (2014). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances, 4(59), 31221–31233.
  • Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261–3273.
  • Friedrich, R. B., et al. (2019). Development, Cytotoxicity and Eye Irritation Profile of a New Sunscreen Formulation Based on Benzophenone-3-poly(ε-caprolactone) Nanocapsules. Pharmaceutics, 11(9), 481.
  • Khanum, S. A., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. International Journal of Biomedical Science : IJBS, 6(1), 60–65.
  • The Royal Society of Chemistry. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of synthetic and natural benzophenones with anticancer activity. Retrieved from [Link]

  • Jabeen, I., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. ChEMBL. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti‐inflammatory results and statistical comparison of benzophenone.... Retrieved from [Link]

  • de Oliveira, M. R., et al. (2020). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 31(1), 156-166.
  • Tan, J. Y., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346.
  • Wang, Y., et al. (2010).
  • IntechOpen. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350.
  • PubChem. (n.d.). 3'-Methoxy-2-thiomorpholinomethyl benzophenone. Retrieved from [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20339-20350.
  • Khanum, S. A., et al. (2004). Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(8), 1740-1745.

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Analytical Methods for 3'-Methoxy-2-morpholinomethyl benzophenone

This guide provides a comprehensive framework for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3'-Methoxy-2-morpholinomethyl benzophenone in biological mat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3'-Methoxy-2-morpholinomethyl benzophenone in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, compares potential analytical strategies, and offers a blueprint for establishing a robust, reliable, and regulatory-compliant bioanalytical method.

The accurate quantification of drug candidates and their metabolites in biological fluids is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. For a novel compound like 3'-Methoxy-2-morpholinomethyl benzophenone, establishing a validated bioanalytical method is not merely a procedural step but a fundamental requirement for generating the high-quality data that underpins regulatory submissions.[1] This guide is structured to provide both the "how" and the "why" of method validation, grounding every recommendation in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

The Analyte: Understanding 3'-Methoxy-2-morpholinomethyl benzophenone

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial.[5]

  • Structure: 3'-Methoxy-2-morpholinomethyl benzophenone (C19H21NO3)[6] possesses a benzophenone core, a methoxy group, and a morpholinomethyl substituent.

  • Key Features:

    • The morpholine group imparts a degree of polarity and a basic nitrogen atom, making it amenable to positive ion electrospray ionization (ESI+).

    • The benzophenone structure provides a larger, more hydrophobic backbone.

    • The combination of these features suggests that the molecule will have intermediate polarity, influencing choices in both sample preparation and chromatography.

This dual nature—a polar, ionizable group attached to a larger, less polar core—is a critical consideration for method development.

The Foundation: Regulatory Framework for Bioanalytical Method Validation

The objective of bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[1][5] The ICH M10 guideline provides a comprehensive framework for this process, ensuring global harmonization and reducing redundant testing.[2] A full validation is required when a new analytical method is established and is essential for ensuring the acceptability of its performance and the reliability of the analytical results.[5][7]

The core parameters to be evaluated during a full validation include:

  • Selectivity and Specificity

  • Calibration Curve Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability

  • Carryover

  • Dilution Integrity

This guide will compare different experimental approaches for key validation stages, particularly sample preparation and chromatography, as these often present the most significant challenges.

Experimental Workflow: A Step-by-Step Validation Protocol

The following diagram illustrates the typical workflow for validating an LC-MS/MS method, from initial method development through to the analysis of study samples.

LCMS_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Full Validation (ICH M10) cluster_App Phase 3: Application Dev1 Analyte & IS Characterization Dev2 MS/MS Optimization (Precursor/Product Ions) Dev3 Chromatography Scouting (Column & Mobile Phase) Dev4 Sample Prep Screening (PPT, LLE, SPE) Val1 Selectivity & Matrix Effect Dev4->Val1 Optimized Method Val2 Calibration Curve (LLOQ & ULOQ) Val3 Accuracy & Precision (Intra & Inter-day) Val4 Stability Studies (Freeze-Thaw, Bench-Top, etc.) Val5 Recovery & Dilution Integrity App1 Analysis of Study Samples (PK/TK Studies) Val5->App1 Validated Method App2 Incurred Sample Reanalysis (ISR) App1->App2

Caption: General workflow for LC-MS/MS bioanalytical method validation.

Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to remove interferences from the biological matrix (e.g., plasma, serum, urine) and to concentrate the analyte.[8] The choice of technique significantly impacts method sensitivity, selectivity, and robustness. For 3'-Methoxy-2-morpholinomethyl benzophenone, we will compare three common approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Experimental Protocol: Sample Preparation Comparison

  • Spiking: Spike blank human plasma with 3'-Methoxy-2-morpholinomethyl benzophenone at three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC). Also prepare a blank plasma sample (without analyte) and a zero sample (blank plasma with internal standard).

  • Internal Standard (IS) Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog) to all samples except the blank.

  • Extraction Procedures:

    • PPT: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex for 1 minute, then centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • LLE: Add 5 volumes of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) to 1 volume of plasma. Vortex for 5 minutes, centrifuge to separate layers. Transfer the organic layer and evaporate to dryness under nitrogen. Reconstitute the residue in the mobile phase.

    • SPE: Condition a mixed-mode cation exchange SPE cartridge (to retain the basic morpholine group) with methanol and water. Load the plasma sample (pre-diluted). Wash with a weak organic solvent to remove interferences. Elute the analyte with a basic methanolic solution. Evaporate and reconstitute.[9]

  • Analysis: Analyze the final extracts using the developed LC-MS/MS method.

Comparative Data Summary

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Causality
Recovery (%) 95 - 105%75 - 85%90 - 100%LLE recovery can be lower due to analyte partitioning. SPE offers high, consistent recovery when the sorbent is optimized for the analyte's chemistry.
Matrix Effect (%) 40 - 60% (Ion Suppression)5 - 15% (Minimal Effect)< 5% (Minimal Effect)PPT is fast but results in a "dirtier" extract, leading to significant ion suppression from co-eluting phospholipids. LLE and SPE provide much cleaner extracts, minimizing matrix effects.[10]
Precision (%RSD) < 10%< 5%< 5%The higher matrix variability in PPT can lead to slightly poorer precision compared to the cleaner extracts from LLE and SPE.
Throughput HighMediumLow to MediumPPT is the fastest method. SPE is typically the most time-consuming due to multiple steps, though automation is possible.
Comparative Analysis of Chromatographic Conditions

The primary challenge in analyzing morpholine-containing compounds can be poor retention on traditional reversed-phase (RP) columns due to the compound's polarity.[11] We will compare a standard C18 (RP) column with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Experimental Protocol: Chromatography Comparison

  • Sample: Use the extract prepared via the optimized SPE method.

  • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer operating in positive ion ESI mode.

  • Chromatographic Conditions:

    • Method A (Reversed-Phase):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B.

    • Method B (HILIC):

      • Column: BEH HILIC, 2.1 x 100 mm, 1.7 µm[11]

      • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 95% B, ramp down to 50% B.

  • Analysis: Inject the sample and evaluate peak shape, retention time, and separation from matrix interferences.

Comparative Data Summary

ParameterReversed-Phase (C18)HILICRationale & Causality
Retention Factor (k') < 1.5> 3.0The polar morpholine group leads to poor retention on non-polar C18 columns, often eluting near the void volume. HILIC columns are designed to retain polar compounds, providing much better retention.[11]
Peak Shape May show tailingSymmetrical, GaussianPoor retention on RP columns can lead to asymmetric peaks. HILIC provides sharper, more symmetrical peaks for polar analytes.
Selectivity Potential interference from early-eluting matrix componentsExcellent separation from phospholipids and other interferencesOn RP columns, the analyte may co-elute with unretained matrix components. HILIC retains the polar analyte while allowing non-polar components like phospholipids to elute early, improving selectivity.
Executing the Full Validation: Key Parameters and Acceptance Criteria

Once the sample preparation and chromatographic methods are optimized, a full validation must be performed according to ICH M10 guidelines.[5][12]

The logical relationship between core validation parameters is depicted below.

Validation_Parameters cluster_Core Core Performance Metrics Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision LLOQ->Precision Stability Stability Accuracy->Stability Precision->Stability

Caption: Interdependence of core bioanalytical validation parameters.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeExperimental ApproachAcceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.[2]Analyze at least 6 different blank matrix lots. Check for interference at the retention time of the analyte and IS.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Analyze a calibration curve with a blank, a zero, and at least 6 non-zero standards over the expected concentration range.R² ≥ 0.99 is generally expected. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).[7]Analyze QC samples at ≥ 4 levels (L, M, H, and LLOQ) in at least 3 separate runs over 2 or more days.Mean accuracy at each level must be within ±15% of nominal (±20% at LLOQ). Precision (%RSD) must be ≤ 15% (≤ 20% at LLOQ).
Matrix Effect To assess the impact of the biological matrix on analyte ionization.[2]Analyze analyte at LQC and HQC levels in post-extraction spiked matrix from at least 6 lots. Compare response to neat solutions.The IS-normalized matrix factor should have a %RSD ≤ 15%.
Stability To ensure the analyte is stable under various storage and handling conditions.Evaluate analyte stability in matrix for: Freeze-thaw cycles, short-term (bench-top), long-term storage, and in processed samples (autosampler).Mean concentration at each level must be within ±15% of nominal.

This structured approach ensures that every aspect of the method's performance is rigorously tested and documented, building a self-validating system that is trustworthy and compliant with global regulatory standards.[13][14]

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link][15]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). [Link][2]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). (2011). [Link][13]

  • ICH M10 on bioanalytical method validation - Scientific guideline. [Link][1]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). [Link][16]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link][5]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization (WHO). [Link][3]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link][7]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012). [Link][14]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. European Medicines Agency (EMA). (2024). [Link][4]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012). [Link][17]

  • 3'-Methoxy-2-thiomorpholinomethyl benzophenone | C19H21NO2S | CID 24725409. PubChem. [Link][18]

  • Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. [Link][19]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. (2018). [Link][10]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. [Link][12]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024). [Link][8]

  • 3'-METHYL-2-MORPHOLINOMETHYL BENZOPHENONE — Chemical Substance Information. NextSDS. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). [Link][9]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). [Link][20]

  • 3'-METHOXY-2-PYRROLIDINOMETHYL BENZOPHENONE — Chemical Substance Information. NextSDS. [Link]

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthal. (2020). [Link][21]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). [Link][22]

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Safety & Regulatory Compliance

Safety

3'-Methoxy-2-morpholinomethyl benzophenone proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3'-Methoxy-2-morpholinomethyl benzophenone As a Senior Application Scientist, I frequently encounter complex organic building blocks that require nuanced safety and...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3'-Methoxy-2-morpholinomethyl benzophenone

As a Senior Application Scientist, I frequently encounter complex organic building blocks that require nuanced safety and disposal protocols. 3'-Methoxy-2-morpholinomethyl benzophenone (CAS: 898749-99-0) is a prime example. Because this molecule integrates a benzophenone core, a methoxy group, and a morpholine heterocycle, its disposal cannot be treated as generic organic waste.

To ensure laboratory safety and environmental compliance, we must evaluate the specific chemical behavior of its constituent moieties. The benzophenone core is highly persistent in aquatic environments and potentially toxic to aquatic life[1]. Simultaneously, the nitrogen-containing morpholine ring dictates that thermal destruction will generate hazardous nitrogen oxides (NOx)[2]. Therefore, standard drain disposal is strictly prohibited, and specialized incineration is mandatory.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final disposal of this compound.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, it is critical to understand the quantitative properties and the mechanistic reasons behind the hazards.

Table 1: Quantitative Data and Hazard Profile

PropertyValue / SpecificationMechanistic Causality
Chemical Name 3'-Methoxy-2-morpholinomethyl benzophenoneN/A
CAS Number 898749-99-0N/A
Molecular Formula C19H21NO3High carbon/nitrogen ratio requires excess oxygen during incineration.
Molecular Weight 311.38 g/mol Heavy organic bulk; forms solid or viscous oil at room temperature.
Primary Hazards Aquatic Toxicity, Skin/Eye IrritantBenzophenone derivatives bioaccumulate and resist aqueous degradation[1].
Combustion Byproducts CO, CO₂, NOxMorpholine nitrogen oxidizes into toxic NOx gases upon combustion[2].
Incompatibilities Strong oxidizers, strong acidsThe tertiary amine in the morpholine ring can react exothermically[2].

Operational Workflow: Waste Segregation

Proper disposal begins at the bench. Because 3'-Methoxy-2-morpholinomethyl benzophenone is often used as an organic building block in synthesis, it may be generated as a pure solid or dissolved in various solvent matrices. The following decision tree outlines the segregation logic required to prevent incompatible chemical mixing.

SegregationWorkflow Start Generate Chemical Waste: 3'-Methoxy-2-morpholinomethyl benzophenone Assess Assess Waste State (Solid vs. Solution) Start->Assess Solid Solid/Powder Waste Assess->Solid Liquid Liquid Solution (e.g., DCM, MeOH) Assess->Liquid ContainerS Seal in Compatible HDPE Solid Waste Container Solid->ContainerS ContainerL Transfer to Halogenated or Non-Halogenated Solvent Jug Liquid->ContainerL Label Label: Hazardous Organic Waste (Contains Nitrogen/Aromatics) ContainerS->Label ContainerL->Label Incinerate High-Temp Incineration with NOx Scrubbers Label->Incinerate

Figure 1: Decision matrix for the segregation and packaging of benzophenone-derivative waste.

Step-by-Step Disposal and Spill Response Protocols

Every protocol below is designed as a self-validating system: you cannot proceed to the next step without confirming the safety and compliance of the previous one.

Phase 1: Immediate Spill Response (Solid or Liquid)

If the compound is spilled during handling, immediate containment is required to prevent environmental release.

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, chemical safety goggles, and an N95/P100 particulate respirator if solid dust is generated[1].

  • Mechanical Containment:

    • For Solids: Do not use water to wash the spill down the drain. The benzophenone core is harmful to aquatic life with long-lasting effects[1]. Use an anti-static brush and dustpan to sweep up the material mechanically.

    • For Liquids (Solutions): Apply an inert, liquid-binding material (e.g., diatomaceous earth or sand). Do not use combustible absorbents like sawdust[3].

  • Verification: Inspect the spill site with a UV lamp (if applicable, as benzophenones often absorb UV) to ensure no residual material remains on the benchtop.

Phase 2: Waste Packaging and Segregation
  • Select the Container: Place the collected waste into a chemically compatible container. High-Density Polyethylene (HDPE) or glass wide-mouth jars are required.

  • Prevent Cross-Reactivity: Ensure the waste container does not contain strong acids or oxidizers. The morpholine moiety is a basic amine that can undergo violent exothermic reactions if mixed with strong oxidizing agents[2].

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Toxic to Aquatic Life - Contains Nitrogenous Organics." This alerts the downstream waste management facility to the presence of nitrogen.

Phase 3: Final Thermal Destruction (Incineration)

Because of the molecule's specific structural hazards, landfill disposal is unacceptable.

  • Manifesting: Transfer the waste to a licensed environmental health and safety (EHS) vendor.

  • Specify Destruction Method: Mandate Controlled High-Temperature Incineration .

  • NOx Scrubber Requirement: You must verify that the incinerator is equipped with an alkaline or catalytic scrubber. When the morpholine ring combusts, it releases nitrogen oxides (NOx)[2]. Without a scrubber, these toxic gases would be released into the atmosphere, violating EPA/environmental emission standards.

ThermalDegradation Compound 3'-Methoxy-2-morpholinomethyl benzophenone (C19H21NO3) Combustion Primary Combustion (>1000°C, Excess O2) Compound->Combustion Thermal Energy Intermediates Intermediates: CO, CO2, H2O, NOx, Aromatic Radicals Combustion->Intermediates Secondary Secondary Chamber (Complete Oxidation) Intermediates->Secondary O2 Scrubber Alkaline/Catalytic Scrubber (NOx Reduction) Secondary->Scrubber Exhaust Gas Exhaust Safe Exhaust: CO2, H2O, N2 Scrubber->Exhaust Neutralization

Figure 2: Thermal degradation pathway highlighting the necessity of NOx scrubbers for morpholine derivatives.

Regulatory Compliance Summary

By following this SOP, your laboratory ensures compliance with standard Resource Conservation and Recovery Act (RCRA) guidelines for hazardous organic waste. The strict avoidance of drain disposal mitigates the risk of aquatic toxicity associated with benzophenone derivatives[1], while the mandated use of NOx-scrubbing incinerators neutralizes the atmospheric hazards of the morpholine ring[2]. Always consult your local EHS officer to ensure these steps align with your specific municipal or national regulations.

References

  • Carl ROTH. "Safety Data Sheet: Benzophenone." Carl ROTH SDS Database. Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: Morpholine." Carl ROTH SDS Database. Available at:[Link]

Sources

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